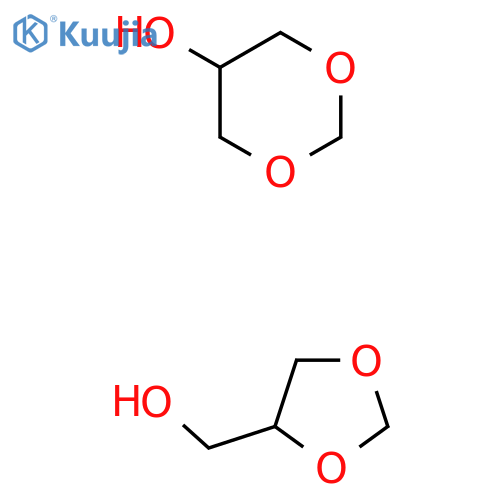Cas no 1246647-95-9 (1,3-dioxan-5-ol:1,3-dioxolan-4-ylmethanol)

1246647-95-9 structure
商品名:1,3-dioxan-5-ol:1,3-dioxolan-4-ylmethanol
CAS番号:1246647-95-9
MF:C8H16O6
メガワット:208.209043502808
CID:5187277
1,3-dioxan-5-ol:1,3-dioxolan-4-ylmethanol 化学的及び物理的性質
名前と識別子
-
- 1,3-dioxan-5-ol; 1,3-dioxolan-4-ylmethanol
- 1,3-dioxan-5-ol;1,3-dioxolan-4-ylmethanol
- (1,3-dioxolan-4-yl)methanol, 1,3-dioxan-5-ol
- (1,3-dioxolan-4-yl)methanol; 1,3-dioxan-5-ol
- NSC72064
- 3L7GR2604E
- Glycerol formal, >=98.0% (GC)
- NSC167419
- G0244
- A827217
- Z431564488
- 1,3-dioxan-5-ol:1,3-dioxolan-4-ylmethanol
- 1,3-Dioxan-5-ol, compd. with 1,3-dioxolane-4-methanol (1:1)
-
- インチ: 1S/2C4H8O3/c5-4-1-6-3-7-2-4;5-1-4-2-6-3-7-4/h2*4-5H,1-3H2
- InChIKey: JIUMSISXCKWZTA-UHFFFAOYSA-N
- ほほえんだ: O1COCC1CO.O1COCC(C1)O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 104
- トポロジー分子極性表面積: 77.4
1,3-dioxan-5-ol:1,3-dioxolan-4-ylmethanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01105565-500g |
(1,3-Dioxolan-4-yl)methanol compound with 1,3-dioxan-5-ol (1:1) |
1246647-95-9 | 97% | 500g |
¥281.0 | 2023-04-04 | |
| Enamine | EN300-42801-100.0g |
(1,3-dioxolan-4-yl)methanol, 1,3-dioxan-5-ol |
1246647-95-9 | 95.0% | 100.0g |
$80.0 | 2025-03-15 | |
| Enamine | EN300-42801-0.05g |
(1,3-dioxolan-4-yl)methanol, 1,3-dioxan-5-ol |
1246647-95-9 | 95.0% | 0.05g |
$19.0 | 2025-03-15 | |
| Enamine | EN300-42801-5.0g |
(1,3-dioxolan-4-yl)methanol, 1,3-dioxan-5-ol |
1246647-95-9 | 95.0% | 5.0g |
$26.0 | 2025-03-15 | |
| Enamine | EN300-42801-0.25g |
(1,3-dioxolan-4-yl)methanol, 1,3-dioxan-5-ol |
1246647-95-9 | 95.0% | 0.25g |
$19.0 | 2025-03-15 | |
| Enamine | EN300-42801-0.5g |
(1,3-dioxolan-4-yl)methanol, 1,3-dioxan-5-ol |
1246647-95-9 | 95.0% | 0.5g |
$19.0 | 2025-03-15 | |
| Aaron | AR019VIS-1g |
(1,3-dioxolan-4-yl)methanol, 1,3-dioxan-5-ol |
1246647-95-9 | 95% | 1g |
$58.00 | 2025-02-10 | |
| Aaron | AR019VIS-10g |
(1,3-dioxolan-4-yl)methanol, 1,3-dioxan-5-ol |
1246647-95-9 | 95% | 10g |
$63.00 | 2023-12-16 | |
| A2B Chem LLC | AV39272-5g |
(1,3-dioxolan-4-yl)methanol, 1,3-dioxan-5-ol |
1246647-95-9 | 95% | 5g |
$24.00 | 2024-04-20 | |
| Aaron | AR019VIS-500mg |
(1,3-dioxolan-4-yl)methanol, 1,3-dioxan-5-ol |
1246647-95-9 | 95% | 500mg |
$52.00 | 2025-02-10 |
1,3-dioxan-5-ol:1,3-dioxolan-4-ylmethanol 関連文献
-
José I. García,Héctor García-Marín,Elísabet Pires Green Chem. 2014 16 1007
-
M. A. Rasool,I. F. J. Vankelecom Green Chem. 2019 21 1054
-
Laurianne Moity,Adrien Benazzouz,Valérie Molinier,Véronique Nardello-Rataj,Mohammed Kamal Elmkaddem,Pascale de Caro,Sophie Thiébaud-Roux,Vincent Gerbaud,Philippe Marion,Jean-Marie Aubry Green Chem. 2015 17 1779
-
Dongdong Zhang,Yi Cao,Pan Zhang,Jiankang Liang,Ke Xue,Yong Xia,Zhengjian Qi Phys. Chem. Chem. Phys. 2021 23 20466
-
G. Fiorani,A. Perosa,M. Selva Green Chem. 2018 20 288
1246647-95-9 (1,3-dioxan-5-ol:1,3-dioxolan-4-ylmethanol) 関連製品
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
